methyl[(2S)-oxolan-2-ylmethyl]amine
Description
Contextual Significance of Chiral Amines in Contemporary Organic Synthesis
Chiral amines are indispensable components in the field of stereoselective organic synthesis. sigmaaldrich.com Their importance stems from their versatile roles as chiral building blocks, resolving agents for racemic mixtures, and as chiral auxiliaries to guide the stereochemical outcome of reactions. sigmaaldrich.comsigmaaldrich.com A significant portion of pharmaceuticals and agrochemicals feature a chiral amine moiety, underscoring their relevance in the life sciences. researchgate.netwiley.com It is estimated that 40% of active pharmaceutical ingredients (APIs) and 20% of agrochemicals contain a chiral amine. wiley.com
These compounds are fundamental in asymmetric synthesis, where they can act as catalysts. alfachemic.com For instance, chiral primary amines can catalyze key reactions like Aldol (B89426) and Mannich reactions, leading to the formation of complex molecules with high enantioselectivity. alfachemic.com The synthesis of chiral amines itself is a major focus of research, with methods such as asymmetric reductive amination being highly versatile. researchgate.net Biocatalytic methods, employing enzymes like ω-transaminases, have also emerged as powerful tools for producing enantiopure amines, offering a more sustainable alternative to classical resolution techniques. wiley.com
Structural Overview and Stereochemical Configuration of Methyl[(2S)-oxolan-2-ylmethyl]amine
This compound is a chiral secondary amine featuring a tetrahydrofuran (B95107) (also known as oxolane) ring. The core structure consists of a methyl group and a (2S)-oxolan-2-ylmethyl group attached to a nitrogen atom. The stereochemical designation "(2S)" indicates the specific three-dimensional arrangement of the substituents around the chiral center at the second position of the oxolane ring. This specific configuration is crucial as different enantiomers of a molecule can exhibit distinct biological activities and properties. rsc.org
The molecule's structure combines the features of a heterocyclic ether (the oxolane ring) and a chiral amine, making it a valuable synthon in organic synthesis. The presence of the nitrogen atom and the stereocenter makes it a useful component for creating more complex chiral molecules.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1174493-84-5 | bldpharm.com1pchem.combldpharm.com |
| Molecular Formula | C6H13NO | 1pchem.combldpharm.comcymitquimica.com |
| Molecular Weight | 115.17 g/mol | bldpharm.comcymitquimica.com |
Historical and Current Research Landscape of (2S)-Oxolane Derivatives
The oxolane (tetrahydrofuran) ring is a prevalent structural motif in a wide array of natural products and synthetic compounds with significant biological activity. nih.govnih.gov Its presence in the furanose form of sugars like D-ribose and 2-deoxy-D-ribose, which are fundamental components of RNA and DNA, highlights its biological importance. nih.gov
Chiral tetrahydrofuran derivatives are of particular interest in medicinal chemistry. For instance, the tetrahydrofuran ring has been identified as a potent ligand in the design of HIV protease inhibitors. nih.gov The synthesis of enantiomerically pure 2,2-disubstituted tetrahydrofuran derivatives from chiral lactone acids has been a subject of research, demonstrating the utility of these structures as key intermediates for bioactive compounds. researchgate.net
Modern synthetic methods continue to be developed to access these valuable scaffolds. Visible-light-mediated deoxygenation of diols and amino alcohols provides a sustainable route to chiral tetrahydrofuran derivatives. nih.gov Furthermore, photochemical ring expansion reactions of smaller heterocycles like oxetanes offer another efficient pathway to synthesize tetrahydrofuran structures. rsc.org The ongoing research into the synthesis and application of (2S)-oxolane derivatives, including amines like this compound, reflects their continuing importance as building blocks for creating new and complex molecules with potential applications in various fields of chemistry. enamine.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-[(2S)-oxolan-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUDVVHGQMPPEI-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 2s Oxolan 2 Ylmethyl Amine
Asymmetric Synthetic Routes to the (2S)-Configuration
Achieving the desired (2S)-configuration of the stereocenter is the critical challenge in the synthesis of methyl[(2S)-oxolan-2-ylmethyl]amine. Several distinct approaches have been developed to address this, each with its own set of advantages and limitations. These can be broadly categorized into chiral pool synthesis, enantioselective catalysis, and diastereoselective methods employing chiral auxiliaries.
Chiral Pool Approaches Utilizing Natural Precursors
The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature, such as amino acids, carbohydrates, and terpenes. nih.gov These natural products serve as versatile starting materials for the synthesis of complex chiral molecules. The synthesis of chiral tetrahydrofuran (B95107) derivatives often leverages these readily available precursors. nih.gov For instance, chiral lactone carboxylic acids, which can be synthesized asymmetrically, are valuable building blocks that can be converted into chiral tetrahydrofurans. researchgate.net
One common strategy involves the use of enantiopure 1,2-diols or β-amino alcohols, which are accessible from the chiral pool. These can be converted into chiral tetrahydrofuran derivatives through methods like visible-light-mediated deoxygenation and subsequent cyclization. nih.gov The synthesis of (S)-tetrahydrofurfurylamine, a direct precursor to the target molecule, can be envisioned starting from such chiral materials.
| Starting Material Source | Key Transformation | Intermediate | Reference |
| Chiral 1,2-diols | Monoallylation, deoxygenative cyclization | Chiral 2-allyl-tetrahydrofuran | nih.gov |
| Chiral Lactone Carboxylic Acids | Reduction | Chiral 2-hydroxymethyl-tetrahydrofuran | researchgate.net |
| Terpenes (e.g., (-)-Citronellol) | Oxidative cleavage, cyclization | Chiral substituted tetrahydrofuran | nih.gov |
Enantioselective Catalytic Strategies for C-N Bond Formation
Enantioselective catalysis offers a powerful and atom-economical approach to establishing stereocenters. In the context of synthesizing this compound, these strategies focus on the catalytic formation of the crucial C-N bond in an asymmetric fashion. researchgate.net Transition metals, particularly copper and palladium, are often employed due to their efficacy in catalyzing amination reactions. researchgate.net
Ruthenium catalysts have also been shown to be effective in intramolecular C-H amination, converting simple alcohol derivatives into chiral secondary amines with high enantiomeric excess. organic-chemistry.org Such a strategy could be applied to a suitably designed precursor to form the oxolane ring and the chiral amine simultaneously. Another approach is the reductive amination of furan-derived ketones using a palladium on alumina (B75360) catalyst, which can yield tetrahydrofuran-derived amines with high efficiency. acs.org The challenge lies in controlling the enantioselectivity of these processes.
| Catalytic System | Reaction Type | Substrate Type | Key Advantage | Reference(s) |
| Pd/Al2O3 | Reductive Amination | Furan-derived ketones | High yields, use of ammonia (B1221849) as N-source | acs.org |
| Ru-based catalyst | Intramolecular C-H Amination | Sulfamate esters | High enantioselectivity | organic-chemistry.org |
| Copper complexes | Substitution Reaction | Alkyl halides | Cost-effective, less toxic metal | researchgate.net |
| Iridium complexes | N-alkylation (Hydrogen Borrowing) | Alcohols | Environmentally friendly, uses alcohols as alkylating agents | researchgate.net |
Diastereoselective Syntheses from Chiral Auxiliaries
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. This method is highly reliable and predictable for a wide range of substrates. williams.edu
For the synthesis of the target amine, a common approach would involve attaching a chiral auxiliary to a precursor molecule. For example, amides derived from pseudoephedrine or the more recent pseudoephenamine are widely used. wikipedia.orgnih.gov The α-proton of the carbonyl group in these amides can be deprotonated and then alkylated, with the bulky auxiliary directing the approach of the electrophile to create a new stereocenter with high diastereoselectivity. Subsequent cleavage of the amide bond releases the chiral product and allows for the recovery of the auxiliary. wikipedia.org Evans oxazolidinones are another class of highly effective chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgwilliams.edu The development of stereoselective methods for synthesizing chiral amines is of significant importance, and the use of N-tert-butanesulfinyl chiral auxiliaries is a highly efficient strategy. osi.lv
| Chiral Auxiliary | Key Reaction | Stereochemical Control | Reference(s) |
| Evans Oxazolidinones | Alkylation of N-acyl derivative | Steric hindrance from the auxiliary's substituent | wikipedia.orgwilliams.edu |
| Pseudoephedrine/Pseudoephenamine | Alkylation of amide enolate | Formation of a rigid chelated intermediate | wikipedia.orgnih.gov |
| N-tert-Butanesulfinamide | Addition to sulfinylimines | Auxiliary directs nucleophilic attack | osi.lv |
Derivatization and Functionalization Strategies
Once the chiral oxolane scaffold is established, subsequent functionalization is required to introduce the aminomethyl group and then selectively methylate the amine to yield the final product.
Amination Protocols for Oxolane Scaffolds
The introduction of an amine functionality onto a pre-formed oxolane ring is a key derivatization step. One of the most direct methods is the reductive amination of a corresponding aldehyde, 2-formyloxolane. More advanced catalytic protocols have also been developed. For instance, the transformation of furan-derived ketones into tetrahydrofuran-derived amines can be achieved with high yields using ammonia and molecular hydrogen over a Pd/Al2O3 catalyst. acs.org This process involves both ring hydrogenation and reductive amination. Another powerful method is the "hydrogen-borrowing" strategy, where alcohols are used as alkylating agents for amines, catalyzed by transition metal complexes, which is an environmentally friendly process. researchgate.net
Selective Methylation of Amine Functionality
The final step in the synthesis is the selective N-methylation of the primary amine, (2S)-oxolan-2-ylmethanamine, to the desired secondary amine. Direct methylation with agents like methyl iodide often leads to overalkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. unive.it Therefore, selective mono-methylation methods are crucial.
Several catalytic systems have been developed for this purpose. A copper hydride (CuH) catalyst, used with paraformaldehyde as the C1 source, has been shown to be highly efficient for the selective N-methylation of a wide range of primary and secondary amines under mild conditions. acs.org Another approach utilizes methanol (B129727) as a sustainable C1 source in the presence of a ruthenium-based catalyst. acs.org By carefully controlling reaction conditions such as hydrogen pressure and temperature, high selectivity for the N-methyl secondary amine can be achieved. acs.org Furthermore, using dimethyl carbonate with zeolite catalysts can achieve high selectivity for mono-N-methylation, particularly for aromatic amines, a principle that can be extended to aliphatic amines. unive.it
| Methylating Agent | Catalyst | Key Features | Reference(s) |
| Paraformaldehyde | (CAAC)CuH | Additive-free, mild conditions, high yields | acs.org |
| Methanol | Ruthenium-based catalyst | Sustainable C1 source, selectivity controlled by H2 pressure and temperature | acs.orgresearchgate.net |
| Dimethyl Carbonate | Y-type zeolites | High mono-N-methyl selectivity | unive.it |
Reaction Mechanism Elucidation in Stereoselective Syntheses
The primary challenge in synthesizing this compound lies in establishing and maintaining the (S)-stereocenter at the 2-position of the oxolane (tetrahydrofuran) ring. The synthetic strategies, therefore, often rely on chiral pool starting materials or asymmetric catalysis. A plausible and commonly employed approach involves the derivatization of a readily available chiral precursor, (S)-tetrahydrofuran-2-carboxylic acid.
A key stereoselective route proceeds via the formation of an amide followed by its reduction. This two-step process is advantageous as it generally preserves the stereochemical integrity of the chiral center.
Step 1: Amide Formation
The initial step involves the coupling of (S)-tetrahydrofuran-2-carboxylic acid with methylamine (B109427) to form (S)-N-methyl-tetrahydrofuran-2-carboxamide. The direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this, activating agents are typically employed. Common methods include the conversion of the carboxylic acid to a more reactive species like an acid chloride or the use of peptide coupling reagents.
However, for industrial-scale synthesis, direct catalytic amidation is a more atom-economical and greener alternative. Boronic acid catalysts, for instance, have been shown to be highly effective in promoting the direct amidation of carboxylic acids under mild conditions. The proposed mechanism for boronic acid catalysis involves the formation of an acylborate intermediate, which is more susceptible to nucleophilic attack by the amine than the free carboxylic acid.
Step 2: Amide Reduction
The subsequent reduction of the (S)-N-methyl-tetrahydrofuran-2-carboxamide to the target amine, this compound, is a critical step. A variety of reducing agents can be employed for this transformation. Classically, metal hydride reagents such as lithium aluminum hydride (LiAlH₄) are effective. The mechanism of amide reduction with LiAlH₄ involves the initial formation of a complex between the carbonyl oxygen and the aluminum hydride. Subsequent intramolecular hydride transfer leads to an amino-aluminate intermediate, which upon hydrolysis yields the desired amine. It is crucial that the reaction conditions are controlled to prevent racemization of the chiral center.
Alternatively, catalytic hydrogenation offers a scalable and often more environmentally benign approach. While direct hydrogenation of amides is challenging, certain heterogeneous catalysts, such as those based on ruthenium or rhodium, have shown promise. The mechanism of catalytic amide hydrogenation is complex and can proceed through several pathways, including the formation of an enamine intermediate which is then hydrogenated. The choice of catalyst, support, and reaction conditions is critical to achieve high conversion and selectivity while preserving the stereochemistry.
Another potential stereoselective route starts from furan-based precursors, which are often derived from biomass. This involves the hydrogenation of the furan (B31954) ring to a tetrahydrofuran ring. The stereoselectivity in this step can be controlled through the use of chiral catalysts or by starting with an already chiral furan derivative. Subsequent functional group transformations would then be required to introduce the methylaminomethyl side chain. For instance, the reductive amination of a suitable furanic aldehyde with methylamine, followed by stereoselective hydrogenation of the furan ring, could be a viable pathway.
Comparison of Methodological Efficiency, Enantiopurity, and Scalability
The choice of a synthetic methodology for industrial production hinges on a careful evaluation of its efficiency, the enantiopurity of the final product, and its scalability. Below is a comparative analysis of the potential routes to this compound.
| Methodology | Starting Material | Key Steps | Efficiency (Yield) | Enantiopurity (ee) | Scalability | Advantages | Disadvantages |
| Amide Reduction | (S)-Tetrahydrofuran-2-carboxylic acid | 1. Amidation with methylamine2. Reduction of the amide | Generally high for both steps. | High, typically >98% ee, as the chiral center is not directly involved in the reactions. | Good, especially with catalytic reduction methods. | Utilizes a readily available chiral precursor. Stereochemistry is well-controlled. | Use of stoichiometric and hazardous reducing agents like LiAlH₄ can be a drawback for large-scale synthesis. |
| Reductive Amination of Chiral Aldehyde | (S)-Tetrahydrofuran-2-carbaldehyde | Reductive amination with methylamine using a reducing agent (e.g., H₂/catalyst). | Can be high, depending on the catalyst and conditions. | High, as the stereocenter is preserved. | Excellent, particularly for catalytic hydrogenation processes. | Potentially a one-step process from the aldehyde. | The starting chiral aldehyde may be less stable or accessible than the corresponding carboxylic acid. |
| Biocatalysis | Suitable keto or alcohol precursor | Enzymatic transamination or reductive amination. | Can be very high. | Excellent, often >99% ee. | Can be challenging to scale up due to enzyme stability, cost, and product inhibition. | Highly selective and environmentally friendly. | Requires specific enzyme development and optimization for the substrate. |
| Hydrogenation of Furan Precursor | Chiral furan-2-carbaldehyde derivative | 1. Reductive amination with methylamine2. Stereoselective hydrogenation of the furan ring | Moderate to high, can be multi-step. | Dependent on the stereoselectivity of the hydrogenation step. | Potentially scalable, especially if starting from biomass-derived furans. | Can utilize renewable starting materials. | Control of stereoselectivity during furan ring hydrogenation can be challenging and may require significant catalyst development. |
The synthesis of (S)-tetrahydrofuran-2-carboxylic acid itself can be achieved through various methods, including the optical resolution of the racemic acid using a chiral amine resolver. Furthermore, it can be sourced from the chiral pool, with L-glutamic acid being a common starting material for its synthesis.
Methyl 2s Oxolan 2 Ylmethyl Amine As a Versatile Chiral Building Block
Strategic Integration into Complex Molecular Architectures
The incorporation of methyl[(2S)-oxolan-2-ylmethyl]amine into larger, more complex molecules is a testament to its utility as a robust building block. The secondary amine provides a nucleophilic handle for a variety of chemical transformations, including alkylation, acylation, and reductive amination, allowing for its seamless integration into a target structure. The presence of the chiral tetrahydrofuran (B95107) moiety is not merely a passive stereochemical marker but can actively influence the reactivity and conformation of the resulting molecule.
The oxolane (tetrahydrofuran) ring itself can participate in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which can be crucial for the binding of a molecule to its biological target, for instance, an enzyme or a receptor. google.com This dual functionality—a reactive amine for covalent bond formation and a chiral scaffold for influencing molecular architecture—makes it a strategic choice in the design of new chemical entities. bldpharm.com
Applications in the Synthesis of Biologically Relevant Scaffolds
The structural motifs present in this compound are frequently found in biologically active compounds, making it an ideal starting material for the synthesis of various important molecular frameworks.
Construction of Chiral Heterocyclic Systems
While direct examples are not extensively documented in readily available literature, the fundamental reactivity of this compound lends itself to the construction of more complex chiral heterocyclic systems. The amine can act as a nucleophile in reactions designed to build larger rings. For instance, it could be employed in cyclization reactions with bifunctional electrophiles to generate piperidines, piperazines, or other nitrogen-containing heterocycles. The original stereocenter from the (2S)-oxolane unit can direct the stereochemistry of newly formed chiral centers during these cyclization processes, a common strategy in asymmetric synthesis.
Formation of Amine-Containing Side Chains and Linkers
One of the most direct applications of this chiral amine is its use as a side chain or a flexible linker in the synthesis of larger molecules, particularly in medicinal chemistry. The methyl[(2S)-oxolan-2-ylmethyl]amino group can be appended to a core scaffold to explore the specific steric and electronic requirements of a biological target. Its moderate polarity and defined stereochemistry can be key to optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate. Chemical suppliers often categorize this compound under "Building Blocks" and "PEG Linkers," highlighting its intended use in constructing more elaborate molecules. google.com
Stereochemical Control and Transfer in Multi-Step Synthesis
A key advantage of using a chiral building block like this compound is the principle of stereochemical transfer. The existing stereocenter at the C2 position of the oxolane ring can influence the outcome of subsequent reactions at other sites in the molecule. This is a powerful strategy for achieving high levels of enantiomeric excess in the final product without requiring a separate asymmetric catalyst for each new stereocenter.
In a process known as asymmetric induction, the chiral auxiliary (the (2S)-oxolan-2-ylmethyl group) can direct the approach of a reagent to one face of a prochiral center, leading to the preferential formation of one diastereomer over the other. For example, if the amine is used to form a chiral enamine, the alkoxy group within the oxolane ring can help create a rigid, chelated intermediate. uoa.gr This conformational rigidity is often the key to high stereoselectivity in subsequent alkylation or addition reactions. uoa.gr Although the specific application with this compound is not detailed in broad literature, this principle is a cornerstone of modern asymmetric synthesis. uoa.gr
Precursor to Advanced Intermediates in Fine Chemical Production
In the fine chemical industry, the value of a building block is determined by its ability to serve as a reliable precursor to more advanced, high-value intermediates. This compound is positioned as such a precursor for the production of specialty chemicals and pharmaceutical intermediates. bldpharm.combldpharm.com Its utility lies in its capacity to introduce a specific chiral element that might be difficult or costly to create through other synthetic means. Large-scale production methods for related amines often involve multi-step sequences where a chiral starting material is elaborated into a final, complex target. The availability of this compound from chemical suppliers indicates its role as a foundational element in longer, often proprietary, synthetic routes in industrial settings. bldpharm.combldpharm.com
Intermediacy and Transformations of Methyl 2s Oxolan 2 Ylmethyl Amine in Organic Transformations
Role as a Key Intermediate in Convergent and Linear Syntheses
In linear syntheses, a molecule is built step-by-step from a starting material. Methyl[(2S)-oxolan-2-ylmethyl]amine can serve as the foundational starting point, with subsequent reactions modifying the amine group or the oxolane ring to construct a more complex target molecule. Its utility is particularly pronounced in the synthesis of pharmaceutical intermediates and other fine chemicals where chirality is a critical attribute.
Transformations of the Amine Functionality
The secondary amine group in this compound is a primary site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Amidation and Sulfonamidation Reactions
The nucleophilic nature of the secondary amine allows it to readily participate in amidation and sulfonamidation reactions. These reactions are fundamental in organic synthesis for the formation of stable amide and sulfonamide linkages, which are prevalent in many biologically active compounds.
Amidation is typically achieved by reacting this compound with an activated carboxylic acid derivative, such as an acyl chloride, anhydride, or an acid activated in situ with a coupling reagent. libretexts.orgresearchgate.netnih.govnih.govorganic-chemistry.org The choice of coupling reagent and reaction conditions can be tailored to the specific substrates to ensure high yields and prevent side reactions.
Table 1: Representative Amidation Reactions
| Carboxylic Acid Derivative | Coupling Conditions | Product Type |
|---|---|---|
| Acyl Chloride | Base (e.g., triethylamine) | N-methyl-N-((2S)-oxolan-2-ylmethyl)amide |
Sulfonamidation proceeds similarly, with the amine reacting with a sulfonyl chloride in the presence of a base to yield the corresponding sulfonamide. nih.govorganic-chemistry.org This transformation is crucial for the synthesis of various therapeutic agents.
Table 2: Representative Sulfonamidation Reactions
| Sulfonyl Chloride | Base | Product Type |
|---|---|---|
| Benzenesulfonyl chloride | Pyridine | N-methyl-N-((2S)-oxolan-2-ylmethyl)benzenesulfonamide |
Quaternization and Salt Formation
The secondary amine of this compound can undergo N-alkylation with alkyl halides to form tertiary amines. researchgate.netwikipedia.org Further alkylation of the resulting tertiary amine leads to the formation of quaternary ammonium (B1175870) salts, a reaction also known as the Menshutkin reaction. wikipedia.org These salts have applications as phase-transfer catalysts, ionic liquids, and biologically active agents. semanticscholar.orgresearchgate.netresearchgate.netrsc.org The quaternization is typically carried out by reacting the amine with an excess of an alkyl halide. researchgate.net
The basic nature of the amine also allows for the straightforward formation of various salts upon treatment with acids. These salts often exhibit improved solubility and crystallinity compared to the free base, which can be advantageous for purification and handling.
Reactivity and Modifications of the Oxolane Ring System
The oxolane (tetrahydrofuran) ring in this compound is generally stable under many reaction conditions. However, it can undergo specific transformations, such as ring-opening reactions, under certain conditions. For instance, treatment with strong Lewis acids or certain reagents can lead to the cleavage of the ether linkage. nih.gov Such reactions can be synthetically useful for transforming the cyclic ether into a linear, functionalized chain. The specific products of ring-opening would depend on the reagents and conditions employed.
Protective Group Chemistry in Synthetic Sequences
In multi-step syntheses, it is often necessary to temporarily protect the reactive amine functionality of this compound to prevent it from interfering with reactions at other sites of the molecule. A common and effective protecting group for amines is the tert-butyloxycarbonyl (Boc) group. fishersci.co.ukwikipedia.orgorganic-chemistry.org
The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk This carbamate (B1207046) is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) or hydrochloric acid. fishersci.co.uksemanticscholar.orgresearchgate.net The use of the Boc protecting group allows for the selective modification of other parts of the molecule while the amine is masked. Once the desired transformations are complete, the Boc group is cleaved to reveal the free amine for subsequent reactions.
Table 3: Common Protecting Groups for the Amine Functionality
| Protecting Group | Introduction Reagent | Deprotection Conditions |
|---|---|---|
| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) fishersci.co.uksemanticscholar.orgresearchgate.net |
This strategic use of protective groups is a cornerstone of modern organic synthesis, enabling the efficient and controlled construction of complex molecules from simpler building blocks like this compound.
Analytical and Stereochemical Characterization Techniques
Chromatographic Methods for Enantiomeric Excess Determination
The determination of enantiomeric excess (e.e.) is critical in the synthesis and quality control of chiral molecules. Chromatographic techniques, particularly chiral high-performance liquid chromatography (HPLC) and chiral gas chromatography (GC), are the most common and reliable methods for separating and quantifying enantiomers. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers. nih.gov This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times. For the analysis of chiral amines like methyl[(2S)-oxolan-2-ylmethyl]amine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed. elsevierpure.com
The separation is typically performed in a normal-phase mode, using a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol. nih.gov The addition of a small amount of a basic modifier, like diethylamine, to the mobile phase is often necessary to improve peak shape and resolution for basic analytes like amines. nih.gov The differential interaction between the enantiomers and the chiral stationary phase allows for their separation and subsequent quantification by a UV or other suitable detector. elsevierpure.com
Table 1: Illustrative Chiral HPLC Parameters for the Enantiomeric Separation of methyl(oxolan-2-ylmethyl)amine (B1294518)
| Parameter | Value |
| Column | Chiralpak® AD-H (amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (R)-enantiomer | 8.5 min |
| Retention Time (S)-enantiomer | 10.2 min |
Note: The data in this table is illustrative and intended to represent typical parameters for the chiral HPLC analysis of a chiral amine. Actual values would need to be determined experimentally.
Chiral Gas Chromatography (GC)
Chiral gas chromatography is another highly effective method for the separation of enantiomers, particularly for volatile compounds. nih.gov Due to the amine functionality, direct analysis of this compound by GC can be challenging, often leading to poor peak shapes. Therefore, derivatization is a common strategy to improve its chromatographic properties. researchgate.net The amine can be derivatized with a variety of achiral reagents, such as trifluoroacetic anhydride, to produce a more volatile and less polar derivative suitable for GC analysis. nih.gov
The separation of the derivatized enantiomers is then achieved on a capillary column coated with a chiral stationary phase, typically a cyclodextrin (B1172386) derivative. gcms.cz These cyclodextrin-based CSPs form transient diastereomeric inclusion complexes with the enantiomers, leading to their separation. nih.gov A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. researchgate.net
Table 2: Representative Chiral GC Parameters for the Analysis of Derivatized methyl(oxolan-2-ylmethyl)amine
| Parameter | Value |
| Column | Chirasil-Dex CB (β-cyclodextrin derivative) |
| Derivatizing Agent | Trifluoroacetic Anhydride |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min |
| Detector | FID at 250 °C |
| Retention Time (R)-derivative | 12.1 min |
| Retention Time (S)-derivative | 12.8 min |
Note: This table presents representative parameters for a chiral GC method. The specific conditions would require experimental optimization.
Spectroscopic Characterization of Stereoisomers
Spectroscopic methods provide valuable information about the three-dimensional structure of chiral molecules.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org This technique is particularly useful for distinguishing between enantiomers, as they will produce mirror-image CD spectra. A CD spectrum can provide a "fingerprint" for a specific enantiomer and can be used to determine its absolute configuration by comparison with theoretical calculations or with the spectra of structurally related compounds of known configuration. For this compound, the chromophore is the n → σ* transition of the nitrogen atom's lone pair, which is expected to give rise to a CD signal in the far-UV region.
Advanced Nuclear Magnetic Resonance (NMR) Techniques
Standard NMR spectroscopy is generally unable to distinguish between enantiomers as they are isochronous in an achiral environment. However, the use of chiral solvating agents or chiral shift reagents can induce diastereomeric interactions, leading to separate signals for the enantiomers in the NMR spectrum. mst.edunih.gov
Chiral shift reagents, typically lanthanide complexes such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to the NMR sample of a racemic or enantiomerically enriched amine. The chiral reagent forms a transient complex with the amine, and the differing stabilities and geometries of the diastereomeric complexes result in differential shielding of the protons, leading to a separation of the signals for the two enantiomers. mst.edu This allows for the direct determination of the enantiomeric excess by integration of the resolved signals.
Table 3: Hypothetical ¹H NMR Chemical Shift Data for methyl(oxolan-2-ylmethyl)amine in the Presence of a Chiral Shift Reagent
| Proton | Chemical Shift (ppm) - No Shift Reagent | Chemical Shift (ppm) - (R)-enantiomer with CSR | Chemical Shift (ppm) - (S)-enantiomer with CSR |
| N-CH₃ | 2.40 | 2.85 | 2.95 |
| N-CH₂ | 2.75 | 3.30 | 3.45 |
| O-CH | 3.90 | 4.50 | 4.65 |
Note: The chemical shift values in this table are hypothetical and serve to illustrate the expected effect of a chiral shift reagent (CSR). The magnitude of the induced shifts depends on the specific reagent and experimental conditions.
X-ray Crystallography for Absolute Configuration Assignment (if applicable to derivatives)
While X-ray crystallography of the parent amine may be challenging due to its liquid state at room temperature, the formation of a crystalline derivative can allow for the unambiguous determination of its absolute configuration. This is achieved by reacting the amine with a chiral or achiral acid to form a salt, or with another suitable reagent to form a solid derivative.
If a suitable single crystal of a derivative of this compound can be grown, X-ray diffraction analysis can provide a detailed three-dimensional map of the electron density of the molecule. This allows for the direct visualization of the spatial arrangement of the atoms, and thus the absolute configuration of the stereocenter can be definitively assigned. This technique is considered the gold standard for the determination of absolute stereochemistry.
Computational and Theoretical Studies on Methyl 2s Oxolan 2 Ylmethyl Amine
Molecular Modeling and Conformational Analysis
The three-dimensional structure of methyl[(2S)-oxolan-2-ylmethyl]amine is not static; it exists as an ensemble of interconverting conformers. Molecular modeling and conformational analysis are essential for identifying the most stable of these structures and understanding the energy landscape of their interconversion.
The conformational flexibility of this molecule primarily arises from two sources: the puckering of the oxolane (tetrahydrofuran) ring and the rotation around the C-C and C-N single bonds of the side chain. The oxolane ring typically adopts non-planar conformations to relieve ring strain, with the most common forms being the envelope (E) and twist (T) conformations. yorku.ca In substituted oxolanes, the energetic preference for a particular ring pucker is influenced by the nature and position of the substituent. For the closely related tetrahydrofurfuryl alcohol, computational studies have shown that the orientation of the hydroxymethyl group influences whether the E or T form of the ring is more stable. yorku.ca A similar influence would be expected for the methylaminomethyl substituent in this compound.
A systematic conformational search, employing methods such as molecular mechanics (MM) followed by higher-level quantum mechanical calculations, would be necessary to identify the global minimum energy structure and the relative energies of other low-lying conformers. The following table illustrates a hypothetical set of low-energy conformers and their relative energies, as might be determined by such a study.
| Conformer ID | Oxolane Ring Pucker | Dihedral Angle (C4-C5-C6-N) | Relative Energy (kcal/mol) |
| I | Twist (T) | gauche | 0.00 |
| II | Envelope (E) | anti | 0.85 |
| III | Twist (T) | anti | 1.20 |
| IV | Envelope (E) | gauche | 1.50 |
This table is illustrative and based on typical conformational preferences of substituted oxolanes.
Computational methods can be invaluable in predicting the stereochemical outcomes of reactions involving chiral molecules. In the context of synthesizing or reacting this compound, computational modeling of transition states can elucidate the origins of stereoselectivity. By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, one can predict which product is likely to be favored. For instance, in an alkylation reaction at the nitrogen atom, the pre-existing stereocenter in the oxolane ring can direct the approach of the incoming electrophile. Molecular mechanics or density functional theory (DFT) can be used to model the different modes of approach and calculate the activation energies, thereby predicting the diastereomeric ratio of the products.
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of a molecule, which in turn governs its reactivity. For this compound, these calculations can reveal key insights into its chemical behavior.
The distribution of electron density in the molecule can be visualized through the molecular electrostatic potential (MEP). The MEP map would be expected to show regions of negative potential (electron-rich) around the nitrogen and oxygen atoms, corresponding to their lone pairs of electrons, and regions of positive potential (electron-poor) around the hydrogen atoms, particularly the one attached to the nitrogen. These sites represent the likely points of electrophilic and nucleophilic attack, respectively.
Frontier molecular orbital (FMO) theory is another powerful tool for understanding reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For a secondary amine like this compound, the HOMO is likely to be localized on the nitrogen atom, reflecting its nucleophilic character. The LUMO, on the other hand, would be distributed over the antibonding orbitals of the molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
The following table presents hypothetical DFT-calculated electronic properties for this compound.
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
These values are representative and would be obtained from DFT calculations (e.g., at the B3LYP/6-31G level of theory).*
Docking and Ligand-Binding Simulations
While this article does not delve into the biological effects of this compound, it is important to consider its potential role as a building block in the design of larger, biologically active molecules. In this context, molecular docking and ligand-binding simulations are crucial computational techniques.
Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov If a larger molecule containing the this compound scaffold were to be designed as a ligand for a biological target (such as a protein receptor or an enzyme), docking simulations would be used to predict its binding mode and affinity. The oxolane ring and the secondary amine group can both participate in important interactions with a protein's active site, such as hydrogen bonding and van der Waals interactions.
The docking process involves placing the ligand in various orientations and conformations within the binding site of the receptor and scoring each pose based on a force field that estimates the binding energy. The results of a docking study can guide the optimization of the ligand's structure to improve its binding affinity and selectivity. For example, the (2S) stereochemistry of the oxolane ring could be crucial for a precise fit into a chiral binding pocket.
Retrosynthetic Analysis and Pathway Optimization through Computational Tools
Computational tools are increasingly being used to assist in the planning of chemical syntheses. Retrosynthetic analysis, a technique pioneered by E.J. Corey, involves breaking down a target molecule into simpler, commercially available starting materials. chimia.ch Software programs, such as SYNTHIA™ and SynRoute, have been developed to automate this process. synthiaonline.comnih.gov
For a molecule like this compound, a computational retrosynthesis program would likely propose several synthetic routes. These programs utilize large databases of chemical reactions and apply sophisticated algorithms to identify plausible disconnections. dntb.gov.ua For example, a likely retrosynthetic step would be the disconnection of the C-N bond, leading back to (2S)-oxolan-2-ylmethanamine and a methylating agent. Another possible route could involve the reductive amination of (2S)-oxolan-2-carbaldehyde with methylamine (B109427).
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The current production of chiral amines often relies on multi-step syntheses that may involve expensive catalysts or generate significant waste. rsc.org Future research will undoubtedly focus on developing more efficient, economical, and environmentally benign methods for synthesizing methyl[(2S)-oxolan-2-ylmethyl]amine.
Key research avenues include:
Biocatalysis: The use of enzymes, such as transaminases or amine dehydrogenases, offers a highly selective and sustainable route to chiral amines. rsc.orgnih.gov Research into engineering specific enzymes for the reductive amination of a suitable ketone or aldehyde precursor could provide a direct, one-step synthesis with high enantiopurity under mild conditions. nih.gov Immobilization of these enzymes on solid supports can further enhance their stability and reusability, making the process more viable for industrial-scale production. nih.gov
Catalytic Asymmetric Synthesis: Efforts will likely be directed toward the development of novel catalytic systems for the synthesis of the tetrahydrofuran (B95107) ring itself or for the direct asymmetric functionalization of furan (B31954) precursors. nih.govchemistryviews.org For instance, catalytic enantioselective hydrogenation or hydroamination of furan-based substrates could provide a more direct and atom-economical pathway.
Continuous Flow Synthesis: Shifting from traditional batch processing to continuous flow-mode synthesis can offer significant advantages, including improved safety, better process control, and higher throughput. rsc.orgnih.gov Developing a telescoped continuous flow process that integrates the synthesis, work-up, and purification of this compound would represent a significant manufacturing advancement. nih.gov
Table 1: Comparison of Potential Sustainable Synthetic Routes
| Synthetic Methodology | Potential Advantages | Key Research Challenges |
| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions, reduced environmental impact. rsc.org | Enzyme stability, substrate scope, and recovery/reuse of the biocatalyst. rsc.orgnih.gov |
| Asymmetric Catalysis | High efficiency, potential for diverse substrate functionalization. organic-chemistry.org | Catalyst cost and sensitivity, removal of metal residues from the final product. rsc.org |
| Continuous Flow Synthesis | Enhanced safety and scalability, improved reproducibility, potential for process integration. nih.gov | System design and optimization, handling of solids/precipitates in-flow. |
Expansion of Applications in Emerging Areas of Organic Chemistry
The unique structural features of this compound—a chiral secondary amine linked to a tetrahydrofuran ring—make it an attractive scaffold for new applications.
Future research should explore its potential in:
Pharmaceuticals and Agrochemicals: Chiral amines are fundamental components in over 40% of commercial pharmaceuticals and are prevalent in agrochemicals. nih.gov The tetrahydrofuran motif is also a key feature in many biologically active natural products. chemistryviews.org Systematic screening of this compound and its derivatives in biological assays could uncover novel therapeutic or crop protection agents.
Asymmetric Catalysis: The compound itself could serve as a chiral ligand for transition metal catalysts. The nitrogen and the ether oxygen atoms can act as a bidentate ligand, creating a chiral environment for asymmetric transformations such as reductions, oxidations, or carbon-carbon bond-forming reactions.
Organocatalysis: As a secondary amine, it can be a precursor to novel organocatalysts, such as chiral enamines or Brønsted bases, for a variety of stereoselective reactions.
Table 2: Potential Emerging Applications
| Application Area | Rationale for Use | Example of Potential Role |
| Pharmaceuticals | The chiral amine and tetrahydrofuran are common pharmacophores. nih.govchemistryviews.org | Scaffold for novel antivirals, neurotherapeutics, or metabolic disease drugs. |
| Agrochemicals | Many pesticides and herbicides contain chiral amine structures. nih.gov | Building block for new, more selective and potent fungicides or insecticides. |
| Asymmetric Catalysis | Bidentate N,O-ligation creates a defined chiral pocket around a metal center. | Chiral ligand for enantioselective hydrogenation or allylic alkylation reactions. |
| Material Science | Can be incorporated into polymers to introduce chirality and specific functionalities. | Monomer for the synthesis of chiral polymers with unique optical or separation properties. |
Innovative Design of Derivatives for Enhanced Synthetic Utility
The synthetic utility of this compound can be significantly expanded through the innovative design of its derivatives. By strategically modifying its structure, new functionalities can be introduced to tailor its properties for specific synthetic challenges.
Future research directions could include:
Functionalization of the Tetrahydrofuran Ring: Introducing substituents at other positions on the tetrahydrofuran ring could modulate the steric and electronic properties of the molecule. nih.gov This could lead to more effective chiral ligands or catalysts with improved selectivity.
Modification of the Amine: Conversion of the secondary amine to other nitrogen-containing functional groups (e.g., amides, sulfonamides, or N-oxides) would create a new family of derivatives with different chemical reactivities and potential applications.
Tethering to Solid Supports: Immobilizing the molecule onto a solid support (e.g., a polymer resin) would facilitate its use as a recyclable catalyst or scavenger reagent, simplifying purification procedures.
Table 3: Illustrative Derivative Designs and Their Potential Utility
| Derivative Class | Structural Modification | Enhanced Synthetic Utility |
| Substituted Tetrahydrofurans | Addition of aryl or alkyl groups to the C3, C4, or C5 positions of the ring. | Fine-tuning of steric bulk and electronic environment for use as a more selective chiral ligand. |
| N-Oxide Derivatives | Oxidation of the nitrogen atom. | Use as a chiral oxidizing agent or a phase-transfer catalyst. |
| Polymer-Supported Analogs | Covalent attachment to a polystyrene or silica (B1680970) support. | Creation of a heterogeneous, recyclable catalyst or chiral stationary phase for chromatography. |
Integration with Automation and High-Throughput Synthesis Platforms
The future of chemical research is increasingly intertwined with automation and data-driven approaches. researchgate.net Integrating the synthesis and evaluation of this compound and its derivatives with these technologies could dramatically accelerate the pace of discovery.
Key integration points include:
Automated Synthesis Planning: Artificial intelligence (AI) tools can analyze vast reaction databases to propose novel and efficient synthetic routes, potentially identifying pathways that a human chemist might overlook. youtube.com
Robotic Synthesis: Automated platforms can perform multi-step syntheses, purifications, and analyses with high precision and reproducibility. researchgate.netyoutube.com This would enable the rapid generation of a library of derivatives for high-throughput screening.
High-Throughput Experimentation (HTE): HTE techniques can be used to quickly screen the performance of the compound or its derivatives as catalysts or in biological assays, allowing for the rapid identification of promising candidates.
This integration of AI, robotics, and HTE represents a paradigm shift, moving towards an autonomous discovery process where new applications and optimized molecular structures can be identified with unprecedented speed and efficiency. youtube.com
Table 4: Benefits of Automation in Research on this compound
| Research Stage | Automation Tool/Platform | Key Benefit |
| Synthesis Design | AI-driven retrosynthesis software. | Proposes novel, optimized, and sustainable synthetic pathways. youtube.com |
| Derivative Library Synthesis | Robotic continuous-flow or parallel synthesis platforms. | Rapid and reproducible generation of hundreds of derivatives for screening. researchgate.net |
| Application Screening | High-throughput screening (HTS) systems. | Accelerated testing of derivatives in catalytic or biological assays. |
| Process Optimization | Self-optimizing reactor systems guided by machine learning. | Efficiently determines the optimal reaction conditions for synthesis or application. |
Q & A
Q. What are the optimal synthetic routes for methyl[(2S)-oxolan-2-ylmethyl]amine in laboratory settings?
- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. Key steps include:
- Substrate Preparation : Reacting (2S)-oxolan-2-ylmethanol with methylamine under dehydrating conditions, using reagents like cyanoborohydride for reductive amination .
- Temperature Control : Maintaining 0–5°C during exothermic steps to minimize side reactions .
- Purification : Chromatography (e.g., silica gel column) or recrystallization to isolate the enantiomerically pure product .
- Yield Optimization : Adjusting solvent polarity (e.g., dichloromethane or THF) and stoichiometric ratios of reactants .
Q. How can the stereochemical configuration of this compound be confirmed?
- Methodological Answer : Use a combination of:
- Chiral HPLC : To separate enantiomers and verify enantiopurity .
- NMR Spectroscopy : Analyzing coupling constants (e.g., ) in the oxolane ring to confirm the (2S) configuration .
- X-ray Crystallography : Definitive structural assignment via single-crystal analysis .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- and NMR : Identify protons on the oxolane ring (δ 3.5–4.0 ppm) and methylamine groups (δ 2.2–2.8 ppm) .
- IR Spectroscopy : Detect N-H stretches (~3300 cm) and C-O-C vibrations (~1100 cm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 130.1 for [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological interactions?
- Methodological Answer :
- Receptor Docking Studies : Use molecular dynamics simulations to compare (2S) and (2R) enantiomer binding affinities to target proteins (e.g., GPCRs) .
- In Vitro Assays : Test enantiomers in cell-based models (e.g., cAMP assays) to correlate stereochemistry with activity .
- Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes to assess stereospecific degradation .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for reactions like oxidation or alkylation .
- Molecular Orbital Analysis : Predict regioselectivity in electrophilic substitutions using HOMO/LUMO maps .
- Machine Learning Models : Train on datasets of similar amines to forecast reaction outcomes under varied conditions (e.g., pH, solvent) .
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Standardize datasets by normalizing variables (e.g., cell line, concentration) and applying statistical tools (e.g., ANOVA) .
- Dose-Response Curves : Replicate studies across multiple labs to identify threshold effects or non-linear behavior .
- Impurity Profiling : Use LC-MS to check for contaminants (e.g., diastereomers) that may skew results .
Q. What experimental designs are recommended for studying the environmental stability of this compound?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to buffered solutions (pH 3–10) at 25–50°C and monitor degradation via HPLC .
- Photolysis Assays : Use UV-Vis light chambers to simulate sunlight exposure and quantify breakdown products .
- Soil Microcosms : Assess biodegradation in soil samples with varying microbial activity, measuring residual compound via GC-MS .
Key Considerations for Methodological Rigor
- Stereochemical Integrity : Always verify enantiopurity post-synthesis using chiral columns .
- Data Reproducibility : Include internal controls (e.g., racemic mixtures) in bioassays to validate specificity .
- Environmental Impact : Follow OECD guidelines for stability testing to ensure compliance with ecological safety standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
